molecular formula C16H25ClN2O2 B6106248 4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol

4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol

Cat. No.: B6106248
M. Wt: 312.83 g/mol
InChI Key: BFVHJOGMSZHNBT-UHFFFAOYSA-N
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Description

4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol is a chemical compound with a complex structure that includes a chlorinated phenol group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the chlorine atom at the 4-position. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The hydroxyethyl group is then added to the piperazine ring via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, alkylating agents, and bases to facilitate nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of chlorinated phenols and piperazine derivatives on biological systems.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, while the chlorinated phenol group can affect enzyme activity. The hydroxyethyl group may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethyl alcohol: Similar in structure but lacks the piperazine ring and chlorine atom.

    4-Chlorophenol: Contains the chlorinated phenol group but lacks the piperazine ring and hydroxyethyl group.

    2-Hydroxyethylpiperazine: Contains the piperazine ring and hydroxyethyl group but lacks the chlorinated phenol group.

Uniqueness

4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol is unique due to its combination of a chlorinated phenol group, a piperazine ring, and a hydroxyethyl group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2/c1-12(2)19-7-6-18(11-15(19)5-8-20)10-13-9-14(17)3-4-16(13)21/h3-4,9,12,15,20-21H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVHJOGMSZHNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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